molecular formula C13H17N5O2 B5033051 N-(3-ethoxypropyl)-3-(1H-tetrazol-1-yl)benzamide

N-(3-ethoxypropyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B5033051
M. Wt: 275.31 g/mol
InChI Key: SWKSCDBVINIVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxypropyl)-3-(1H-tetrazol-1-yl)benzamide, commonly known as EPTB, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPTB is a tetrazole-based compound that has been synthesized through a unique method, which will be discussed in The compound has shown promising results in various studies, including its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

EPTB's mechanism of action is not fully understood, but studies have shown that it inhibits the activity of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, EPTB induces apoptosis and inhibits cell proliferation.
Biochemical and Physiological Effects
EPTB has been shown to have various biochemical and physiological effects. Studies have shown that EPTB inhibits the activity of PKC, which leads to the inhibition of cell proliferation and induction of apoptosis. EPTB has also been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of using EPTB in lab experiments is its specificity towards PKC. EPTB only inhibits the activity of PKC and does not affect other kinases, which makes it a valuable tool in studying PKC-related cellular processes. However, one of the limitations of using EPTB is its low solubility in water, which makes it difficult to use in aqueous-based experiments.

Future Directions

There are various potential future directions for the use of EPTB. One of the most promising applications is its use as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy. EPTB's potential as an anti-inflammatory agent also needs to be further explored. Additionally, studies are needed to optimize the synthesis of EPTB and to improve its solubility in water for better use in lab experiments.
Conclusion
EPTB is a novel compound that has shown promising results in various scientific studies. Its potential therapeutic applications, including its use as an anticancer and anti-inflammatory agent, make it a valuable tool in scientific research. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy.

Synthesis Methods

The synthesis of EPTB involves a two-step process that includes the formation of a tetrazole ring and then its coupling with a benzoyl chloride derivative. The first step involves the reaction of sodium azide with 3-bromo-1-propanol to form N-(3-azidopropyl) bromide. This intermediate is then reacted with sodium azide and copper sulfate to form the tetrazole ring. In the second step, the tetrazole intermediate is coupled with 3-(4-chlorobenzoyl)propionic acid ethyl ester using triethylamine as a base to form EPTB.

Scientific Research Applications

EPTB has been extensively studied for its potential therapeutic applications. One of the most promising applications is its use as a potential anticancer agent. Studies have shown that EPTB inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. EPTB has also shown potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines.

Properties

IUPAC Name

N-(3-ethoxypropyl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-2-20-8-4-7-14-13(19)11-5-3-6-12(9-11)18-10-15-16-17-18/h3,5-6,9-10H,2,4,7-8H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKSCDBVINIVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC(=CC=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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